

Application Notes and Protocols for Recombinant Plectasin Expression in *Pichia pastoris*

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Compound of Interest

Compound Name: *Plectasin*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression, purification, and characterization of the antimicrobial peptide **plectasin** using the *Pichia pastoris* expression system. **Plectasin**, originally isolated from the fungus *Pseudoplectania nigrella*, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), making it a promising candidate for novel antibiotic development.[1][2][3] The protocols outlined below are compiled from established methodologies to guide researchers in obtaining high yields of active recombinant **plectasin**.

Overview of Plectasin Expression in *Pichia pastoris*

The *Pichia pastoris* system is a highly effective eukaryotic platform for producing heterologous proteins due to its ability to perform post-translational modifications, high-density cell growth, and secreted protein expression, which simplifies purification.[4] The expression of **plectasin** in *P. pastoris* is typically driven by the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter, which is induced by methanol.[5][6] Recent advancements, such as using multi-copy expression cassettes linked by a 2A self-processing peptide, have significantly boosted **plectasin** yields.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on recombinant **plectasin** expression in *P. pastoris*.

Table 1: **Plectasin** Expression Yields

Expression Strategy	Scale	Induction Time (h)	Total Secreted Protein (mg/L)	Plectasin Yield (mg/L)	Purity (%)	Reference
Single-copy plectasin	Flask	120	-	~79.7 (calculated from 183.2 / 2.3)	-	[1]
Four-copy plectasin (2A peptide)	Flask	120	183.2	~111.4 (calculated from 183.2 * 0.608)	60.8	[1]
Four-copy plectasin (2A peptide)	5-L Fermenter	120	426.3	~259.2 (calculated from 426.3 * 0.608)	60.8	[1]
Single-copy plectasin	-	120	748.63	~537.4 (calculated from 748.63 * 0.7179)	71.79	[3]
Plectasin derivative (Ple-AB)	5-L Fermenter	120	2900	-	-	[8]

Table 2: Antimicrobial Activity of Recombinant **Plectasin**

Target Organism	Minimum Inhibitory Concentration (MIC) (μ g/mL)	Reference
Staphylococcus aureus ATCC 26001	8 - 32	[1]
Food-borne antibiotic-resistant S. aureus	8 - 32	[1]
Staphylococcus aureus	2 - 16	[8]
Staphylococcus epidermidis	-	[3]
Streptococcus pneumoniae	-	[3]
Streptococcus suis	-	[3]

Experimental Workflow and Signaling

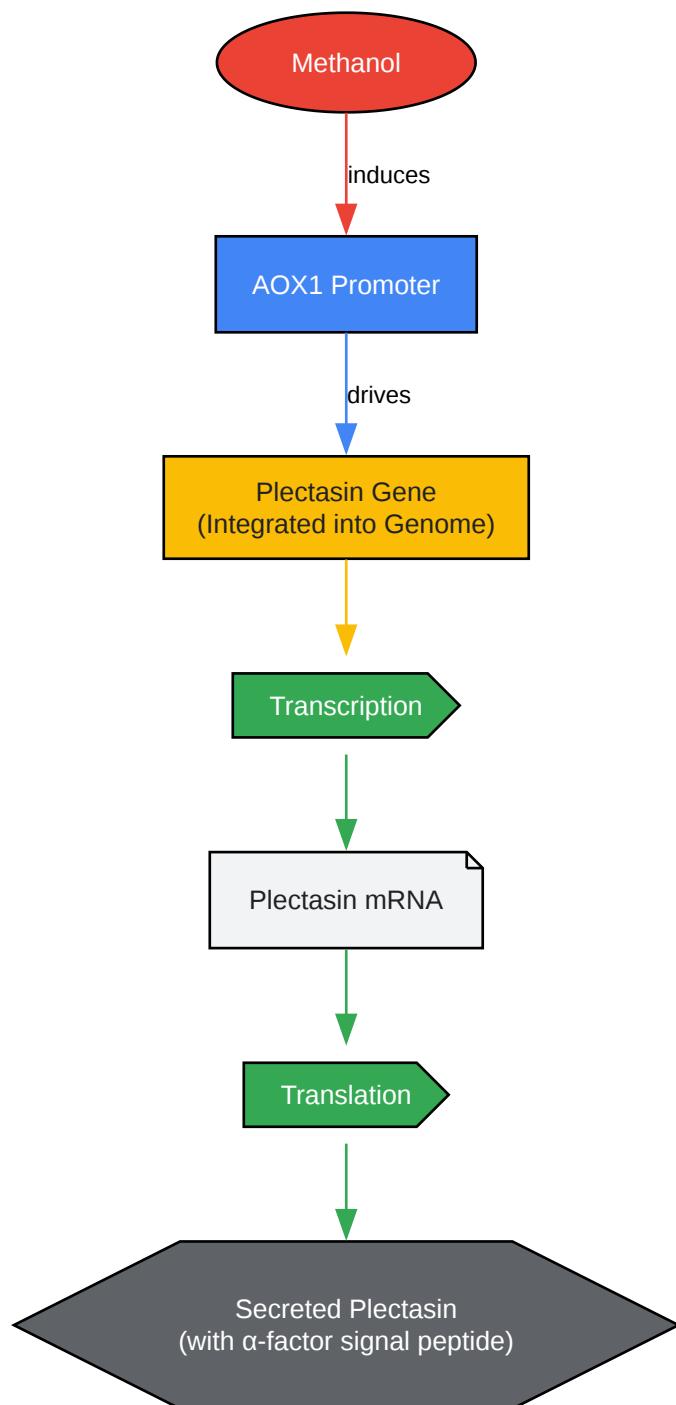
The overall experimental workflow for producing recombinant **plectasin** in *Pichia pastoris* is depicted below. The expression is primarily controlled by the methanol-inducible AOX1 promoter.



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Caption: Experimental workflow for recombinant **plectasin** production.

The core of the expression regulation is the methanol induction pathway.



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Caption: Methanol induction pathway for **plectasin** expression.

Detailed Experimental Protocols

Vector Construction and Transformation

- Gene Synthesis and Cloning:
 - Synthesize the **plectasin** gene with codons optimized for *Pichia pastoris*.
 - Clone the synthesized gene into the pPICZ α A vector in frame with the α -factor secretion signal. This vector allows for methanol-inducible expression and secretion of the recombinant protein.[6]
- Vector Linearization:
 - Linearize the recombinant pPICZ α A-**plectasin** plasmid using a restriction enzyme like Pmel to facilitate integration into the *P. pastoris* genome.[6]
 - Purify the linearized DNA using a standard DNA purification kit.
- *Pichia pastoris* Transformation:
 - Prepare electrocompetent *P. pastoris* cells (e.g., strain X-33).
 - Transform the competent cells with the linearized vector via electroporation.
 - Plate the transformed cells on YPDS agar plates containing Zeocin (100 μ g/mL) for selection.
 - Incubate at 30°C for 3-5 days until colonies appear.
- Screening of Transformants:
 - Confirm the integration of the **plectasin** gene cassette into the *P. pastoris* genome by colony PCR using AOX1 primers.

Small-Scale Expression Screening

- Inoculation:
 - Inoculate a single positive colony into 20 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 100 mL baffled flask.

- Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).[9]
- Induction:
 - Harvest the cells by centrifugation at 1,000 x g for 5 minutes at room temperature.[9]
 - Discard the supernatant and resuspend the cell pellet in 20 mL of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 to induce expression.[9]
 - Add 100% methanol to a final concentration of 0.5-1% to initiate induction.[9]
 - Continue to incubate at 28-30°C with shaking.
- Time-Course Sampling and Analysis:
 - Take samples at 24, 48, 72, 96, and 120 hours post-induction.
 - Centrifuge the samples and collect the supernatant.
 - Analyze the supernatant for **plectasin** expression by SDS-PAGE and Western blot.

Large-Scale Fermentation

- Inoculum Preparation:
 - Inoculate a single colony into 30 mL of BMGY medium in a 100 mL flask and grow for 16-18 hours at 28-30°C and 250-300 rpm until an OD600 of 2-6 is reached.[9]
- Bioreactor Inoculation:
 - Inoculate a 5-L fermenter containing BMGY medium with the seed culture.
 - Maintain the temperature at 30°C and pH at 5.0.
- Glycerol Fed-Batch Phase:
 - Once the initial glycerol is consumed (indicated by a spike in dissolved oxygen), start a glycerol fed-batch to increase biomass.

- Methanol Induction Phase:
 - After the glycerol fed-batch phase, add methanol to a final concentration of 0.5-1% to induce **plectasin** expression.[9]
 - Maintain the methanol concentration throughout the induction phase (typically 96-120 hours).
- Harvesting:
 - After 120 hours of induction, harvest the culture by centrifugation to separate the cells from the supernatant containing the secreted **plectasin**. The supernatant can be stored at -80°C.[9]

Plectasin Purification

- Clarification of Supernatant:
 - Centrifuge the culture supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to remove any remaining cells and debris.
 - Filter the supernatant through a 0.45 µm filter.
- Cation Exchange Chromatography:
 - Equilibrate a cation exchange column (e.g., SP Sepharose) with a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
 - Load the clarified supernatant onto the column.
 - Wash the column with the equilibration buffer to remove unbound proteins.
 - Elute the bound **plectasin** using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- For further purification, subject the **plectasin**-containing fractions from the ion exchange chromatography to RP-HPLC on a C18 column.
- Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid to elute the peptide.
- Verification:
 - Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight.
 - Confirm the identity of **plectasin** by MALDI-TOF mass spectrometry.[\[3\]](#)

Antimicrobial Activity Assay (MIC Determination)

- Bacterial Strains and Culture Conditions:
 - Use standard strains of Gram-positive bacteria such as *Staphylococcus aureus* ATCC 26001.
 - Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- Microdilution Assay:
 - Perform a serial two-fold dilution of the purified **plectasin** in a 96-well microtiter plate.
 - Dilute the bacterial culture to a final concentration of approximately 5×10^5 CFU/mL and add it to each well.
 - Include positive (bacteria with a known antibiotic like vancomycin) and negative (bacteria only) controls.
- Incubation and Reading:
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is defined as the lowest concentration of **plectasin** that completely inhibits visible bacterial growth.

Stability and Characterization

- Thermal and pH Stability: The antimicrobial activity of **plectasin** is stable over a wide pH range (2.0-10.0) and at high temperatures (100°C for 1 hour).[3][8]
- Protease Resistance: **Plectasin** shows remarkable resistance to proteases such as papain and pepsin.[3]
- Ion Dependence: The activity of **plectasin** can be enhanced by the presence of calcium ions.[10]

These protocols and data provide a comprehensive guide for the successful production and evaluation of recombinant **plectasin** in *Pichia pastoris*, a critical step in the development of new antimicrobial therapies.

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